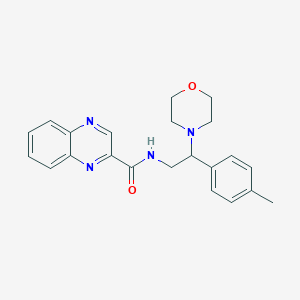
N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide”, commonly referred to as MTEQ, is a chemical compound with various applications in scientific experiments. It is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of quinoxalines, the class of compounds to which MTEQ belongs, has been intensively studied . They can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .
Molecular Structure Analysis
The molecular formula of MTEQ is C22H24N4O2, and its molecular weight is 376.46. Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .
Chemical Reactions Analysis
Quinoxalines have diverse biological activities, leading to a large variety of synthetic methods for the synthesis of functionalized quinoxalines . Reactions of 2-nitrosoarylamines with carbon nucleophiles leading to quinoxalin-2(1H)-one N-oxides are mentioned in literature .
Physical And Chemical Properties Analysis
MTEQ is a nitrogen-containing heterocyclic compound . Its molecular formula is C22H24N4O2, and its molecular weight is 376.46.
Applications De Recherche Scientifique
Radioligands for Peripheral Benzodiazepine Receptors
A study explored the synthesis and evaluation of novel quinoline-2-carboxamide derivatives as potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET) (Matarrese et al., 2001). These compounds, including N-[methyl-11C]-quinoline-2-carboxamides, showed high specific binding to PBR in various organs, suggesting their utility in PBR imaging with PET.
Heterocyclic Chemistry and Organic Synthesis
Another study focused on the synthesis and reactions of morpholinylpyrrolyl tetrahydrothieno[2,3-c]isoquinoline, leading to various derivatives through hydrazinolysis and condensation reactions. These compounds could potentially have applications in medicinal chemistry and organic synthesis (Zaki et al., 2014).
Synthesis of Pyrrolquinolone Derivatives
An efficient synthesis route was developed for a specific pyrrolquinolone, indicating the importance of these processes in producing compounds for further pharmacological testing (Dorow et al., 2006).
PARP-1 Inhibitors for Therapeutic Applications
Quinoline-8-carboxamides were designed and synthesized as inhibitors of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1), an enzyme target for various therapeutic applications, including cancer treatment (Lord et al., 2009). The study demonstrated the significance of intramolecular hydrogen bonding in maintaining pharmacophore conformation, leading to potent PARP-1 inhibition.
Antiallergy Agents
Research on novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives evaluated their antiallergy activity, showing significant intravenous activity and highlighting the potential for developing new antiallergy medications (Althuis et al., 1980).
Bifunctional Muscarinic Receptor Antagonists and β2-Adrenoceptor Agonists
A study on THRX-198321, a compound acting as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist, demonstrated its potential for therapeutic use in conditions requiring modulation of these pathways (Steinfeld et al., 2011).
Mécanisme D'action
While the specific mechanism of action for MTEQ is not provided, quinoxaline derivatives have been found to exhibit a wide range of biological activities, including antiviral, antibacterial, antimicrobial, anti-inflammatory, antiprotozoal, anticancer, antidepressant, antifungal, antituberculosis, antimalarial, antihelmintic, antidiabetic, and as kinase inhibitors .
Propriétés
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-16-6-8-17(9-7-16)21(26-10-12-28-13-11-26)15-24-22(27)20-14-23-18-4-2-3-5-19(18)25-20/h2-9,14,21H,10-13,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMNHLWWYIMXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=NC3=CC=CC=C3N=C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B2582895.png)
![3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane](/img/structure/B2582896.png)
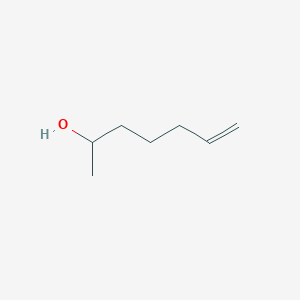
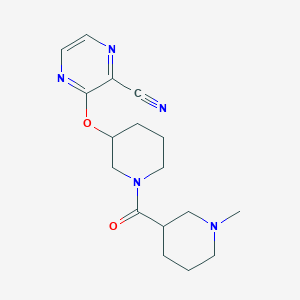
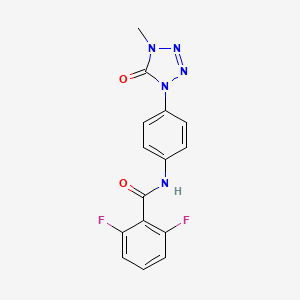
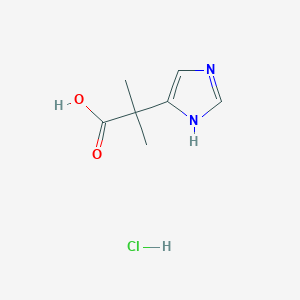
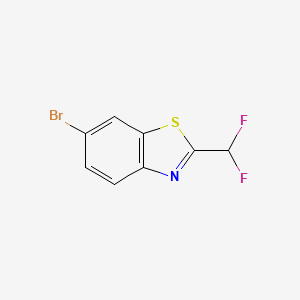
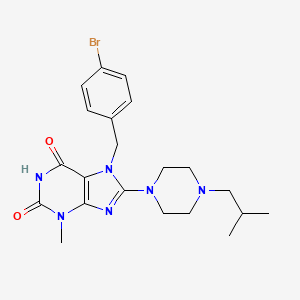
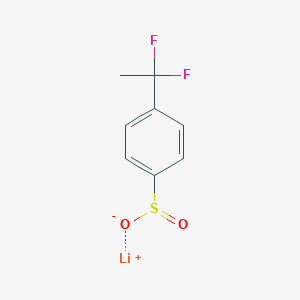
![6-isobutyl-3-(4-(m-tolyl)piperazine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2582908.png)
![{2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B2582909.png)
![2-(2-Fluorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2582912.png)
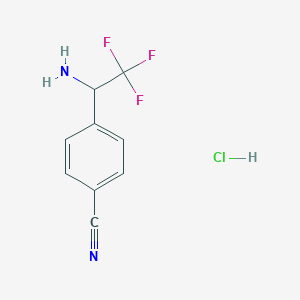
![(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2582916.png)